2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone
Overview
Description
2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a thiazolidine ring with a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone typically involves the reaction of phenylacetic acid with thiazolidine derivatives under specific conditions. The reaction can be carried out using reagents such as thionyl chloride and a suitable catalyst to facilitate the formation of the thioxo group.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial and antioxidant properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses such as inhibition of microbial growth or modulation of oxidative stress.
Comparison with Similar Compounds
Thiazolidine derivatives
Phenylacetic acid derivatives
Other thioxo-containing compounds
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Properties
IUPAC Name |
2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c13-10(12-6-7-15-11(12)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLPCYXFKYZNNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354410 | |
Record name | STK332165 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65439-58-9 | |
Record name | STK332165 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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